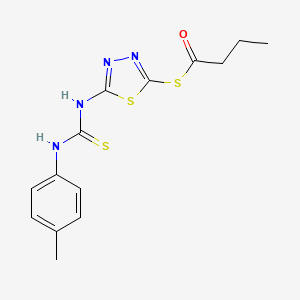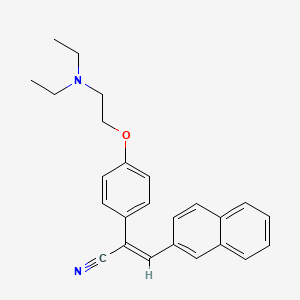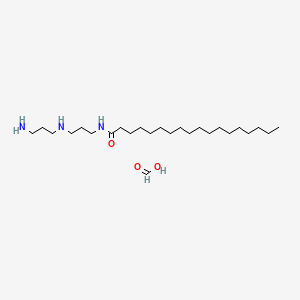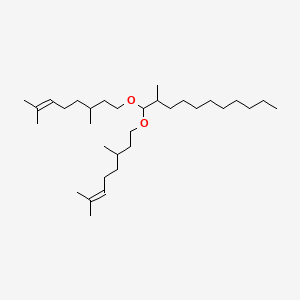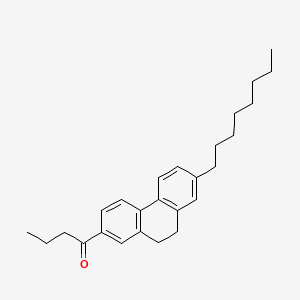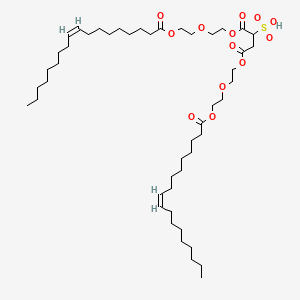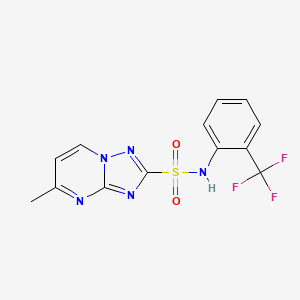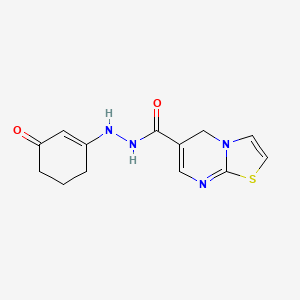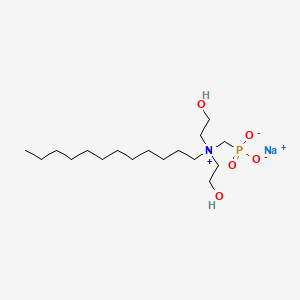
Dodecylbis(2-hydroxyethyl)(phosphonatomethyl)ammonium, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecylbis(2-hydroxyethyl)(phosphonatomethyl)ammonium, monosodium salt: is a quaternary ammonium compound known for its surfactant properties. It is commonly used in various industrial and research applications due to its ability to reduce surface tension and its antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of dodecylbis(2-hydroxyethyl)(phosphonatomethyl)ammonium, monosodium salt typically involves the reaction of dodecylamine with ethylene oxide to form dodecylbis(2-hydroxyethyl)amine. This intermediate is then reacted with phosphonomethyl chloride under basic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl groups.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The quaternary ammonium group can participate in substitution reactions, especially with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Nucleophiles such as halides and hydroxides are commonly used.
Major Products:
Oxidation: Products include oxidized derivatives of the hydroxyethyl groups.
Reduction: Reduced forms of the compound.
Substitution: Substituted quaternary ammonium compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a surfactant in various chemical reactions to reduce surface tension and improve reaction efficiency .
Biology:
- Employed in biological research for its antimicrobial properties, particularly in studies involving bacterial cell membranes .
Medicine:
- Investigated for potential use in antimicrobial coatings for medical devices to prevent infections .
Industry:
Wirkmechanismus
The antimicrobial action of dodecylbis(2-hydroxyethyl)(phosphonatomethyl)ammonium, monosodium salt is primarily due to its quaternary ammonium structure. It interacts with the negatively charged components of bacterial cell membranes, leading to membrane disruption and cell death. This interaction is facilitated by the hydrophobic dodecyl chain, which integrates into the lipid bilayer of the membrane .
Vergleich Mit ähnlichen Verbindungen
- Dodecyl(2-hydroxyethyl)dimethylammonium chloride
- Dodecyltrimethylammonium chloride
- Cetyltrimethylammonium bromide
Comparison:
- Dodecylbis(2-hydroxyethyl)(phosphonatomethyl)ammonium, monosodium salt has a unique phosphonatomethyl group, which enhances its antimicrobial properties compared to other quaternary ammonium compounds.
- The presence of hydroxyethyl groups provides additional sites for hydrogen bonding, improving its solubility and interaction with biological membranes .
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
97952-35-7 |
|---|---|
Molekularformel |
C17H37NNaO5P |
Molekulargewicht |
389.4 g/mol |
IUPAC-Name |
sodium;dodecyl-bis(2-hydroxyethyl)-(phosphonatomethyl)azanium |
InChI |
InChI=1S/C17H38NO5P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-18(13-15-19,14-16-20)17-24(21,22)23;/h19-20H,2-17H2,1H3,(H-,21,22,23);/q;+1/p-1 |
InChI-Schlüssel |
PRCHVHOJXGXQKD-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCCCCCCCCC[N+](CCO)(CCO)CP(=O)([O-])[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


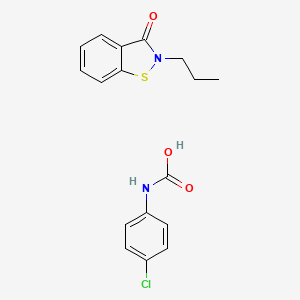
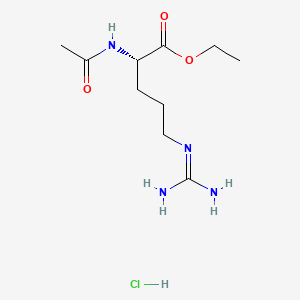
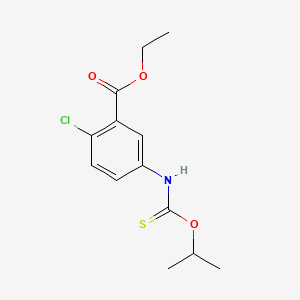
![N,N'-1,4-Phenylenebis[[2-(4-chloro-O-tolyl)azo]-3-oxobutyramide]](/img/structure/B12685265.png)
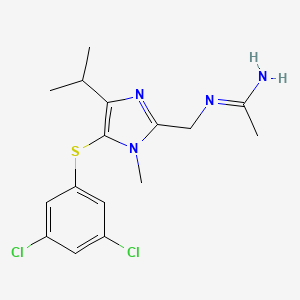
![2-[Bis(2-hydroxyethyl)amino]ethanol;2,6-dimethyltetracyclo[8.4.0.01,4.05,8]tetradeca-4,8,10,12-tetraene-9-sulfonic acid](/img/structure/B12685281.png)
